molecular formula C22H12N2 B091243 ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE CAS No. 189-58-2

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE

Cat. No. B091243
CAS RN: 189-58-2
M. Wt: 304.3 g/mol
InChI Key: COEVWYGSNZUYPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, also known as ABC, is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. ABC belongs to the family of polycyclic aromatic hydrocarbons and is composed of three fused rings that are arranged in a non-planar configuration.

Mechanism Of Action

The mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood. However, studies have suggested that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exerts its biological activities through the modulation of various signaling pathways. For example, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of inflammation and immunity. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to activate the peroxisome proliferator-activated receptor-γ (PPAR-γ), a nuclear receptor that regulates glucose and lipid metabolism.

Biochemical And Physiological Effects

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects. Studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE can induce cell cycle arrest and apoptosis in cancer cells. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to inhibit the growth of various bacterial and fungal strains. Furthermore, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to reduce inflammation and oxidative stress in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments is its unique chemical structure, which allows for the study of its potential biological activities. However, one of the limitations of using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is its low solubility in water, which can make it difficult to administer in in vivo studies.

Future Directions

There are several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE. One area of research is the development of novel synthetic methods for ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE and its potential therapeutic applications. Furthermore, the development of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE-based drug delivery systems could enhance its efficacy and reduce its toxicity. Finally, more studies are needed to explore the potential of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a lead compound for the development of new drugs.
In conclusion, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a heterocyclic compound that has attracted significant attention in scientific research due to its unique chemical structure and potential biological activities. The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Although the mechanism of action of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is not fully understood, studies have suggested that it modulates various signaling pathways. ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to exhibit several biochemical and physiological effects, including inducing cell cycle arrest and apoptosis in cancer cells, inhibiting the growth of various bacterial and fungal strains, and reducing inflammation and oxidative stress in animal models. There are several advantages and limitations to using ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE in lab experiments, and several future directions for the study of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE, including the development of novel synthetic methods, elucidating its mechanism of action, and exploring its potential as a lead compound for drug development.

Synthesis Methods

The synthesis of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is a complex process that involves several steps. The most common method for synthesizing ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE is through the reaction of 1,2-dihydroanthracene-9,10-dione with 1,2-diaminobenzene in the presence of a catalyst such as copper(II) acetate. This reaction leads to the formation of ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE as a yellow crystalline solid with a melting point of 238-240°C.

Scientific Research Applications

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been extensively studied for its potential biological activities. Several studies have reported that ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE exhibits anticancer, antimicrobial, and anti-inflammatory properties. In addition, ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE has been shown to have potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

189-58-2

Product Name

ANTHRA(9,1,2-cde)BENZO(h)CINNOLINE

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

21,22-diazahexacyclo[10.10.2.02,7.09,23.014,19.020,24]tetracosa-1(22),2,4,6,8,10,12,14,16,18,20,23-dodecaene

InChI

InChI=1S/C22H12N2/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18(14)22-20(16)19(15)21(17)23-24-22/h1-12H

InChI Key

COEVWYGSNZUYPJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC4=CC5=CC=CC=C5C6=NN=C2C3=C46

Other CAS RN

189-58-2

synonyms

Anthra[9,1,2-cde]benzo[h]cinnoline

Origin of Product

United States

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